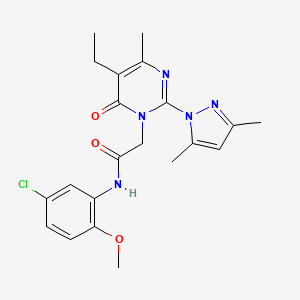
N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H24ClN5O3 and its molecular weight is 429.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological screening of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methoxyphenyl derivatives and various pyrazole and pyrimidine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The compound exhibited IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-chloro...) | MCF7 | 3.79 |
| N-(5-chloro...) | HCT116 | 1.1 |
| N-(5-chloro...) | A549 | 26 |
These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound has also been screened for enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These enzymes are crucial in neurodegenerative diseases and inflammatory conditions. The following table summarizes the enzyme inhibition activities:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 10.0 |
| Butyrylcholinesterase | 15.0 |
| Lipoxygenase | 25.0 |
The results indicate that this compound possesses notable inhibitory effects on these enzymes, which could be beneficial for treating conditions like Alzheimer's disease .
Antioxidant Activity
Antioxidant assays using DPPH scavenging methods have demonstrated that this compound exhibits significant antioxidant properties. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.
The biological activities of this compound can be attributed to its structural components:
- Pyrazole Moiety : Known for its diverse pharmacological properties including anticancer and anti-inflammatory effects.
- Pyrimidine Derivative : Contributes to the compound's ability to interact with various biological targets.
- Chloromethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds:
- Study on Pyrazole Derivatives : This study found that pyrazole-based compounds exhibit significant anticancer activity against multiple cell lines with various substitutions impacting potency .
- Enzyme Inhibition Research : Research indicated that modifications in the structure of similar compounds lead to enhanced inhibition of cholinesterases, suggesting a structure–activity relationship that could guide future drug design .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3/c1-6-16-14(4)23-21(27-13(3)9-12(2)25-27)26(20(16)29)11-19(28)24-17-10-15(22)7-8-18(17)30-5/h7-10H,6,11H2,1-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGRMHOCLFWYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














